molecular formula C21H29N5O4S B2483122 Tert-butyl (1-(4-amino-5-tosylpyrimidin-2-yl)piperidin-4-yl)carbamate CAS No. 1115905-66-2

Tert-butyl (1-(4-amino-5-tosylpyrimidin-2-yl)piperidin-4-yl)carbamate

Cat. No.: B2483122
CAS No.: 1115905-66-2
M. Wt: 447.55
InChI Key: XAQIEDRWMVWMDU-UHFFFAOYSA-N
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Description

Tert-butyl (1-(4-amino-5-tosylpyrimidin-2-yl)piperidin-4-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a tosylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(4-amino-5-tosylpyrimidin-2-yl)piperidin-4-yl)carbamate typically involves multiple steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tosylpyrimidine Moiety: The tosylpyrimidine group is introduced via a nucleophilic substitution reaction, where a tosyl chloride derivative reacts with an amino-pyrimidine precursor.

    Attachment of the Tert-butyl Carbamate Group: The final step involves the protection of the amino group on the piperidine ring with tert-butyl carbamate, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the tosylpyrimidine moiety, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The amino group on the piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (1-(4-amino-5-tosylpyrimidin-2-yl)piperidin-4-yl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis:

    Biological Studies: Its derivatives may be used in studies involving enzyme inhibition or receptor binding assays.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the tosylpyrimidine moiety suggests potential interactions with nucleic acids or proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (1-(4-aminopyrimidin-2-yl)piperidin-4-yl)carbamate: Lacks the tosyl group, potentially altering its reactivity and biological activity.

    Tert-butyl (1-(4-amino-5-methylpyrimidin-2-yl)piperidin-4-yl)carbamate: The methyl group instead of the tosyl group may result in different chemical properties and applications.

Uniqueness

The presence of the tosyl group in tert-butyl (1-(4-amino-5-tosylpyrimidin-2-yl)piperidin-4-yl)carbamate imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl N-[1-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4S/c1-14-5-7-16(8-6-14)31(28,29)17-13-23-19(25-18(17)22)26-11-9-15(10-12-26)24-20(27)30-21(2,3)4/h5-8,13,15H,9-12H2,1-4H3,(H,24,27)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQIEDRWMVWMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCC(CC3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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